Prolylisoleucine is a derivative of isoleucine, an α-amino acid that is used in the biosynthesis of proteins.
Synthesis Analysis
The synthesis of peptides containing prolylisoleucine is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. [, ] Specific coupling reagents and protecting groups may be used depending on the desired peptide sequence and synthesis conditions. [, ]
Chemical Reactions Analysis
Like other peptides, prolylisoleucine can undergo hydrolysis, breaking the peptide bond between proline and isoleucine. This reaction can be catalyzed by enzymes like proteases or by acidic or basic conditions. [, ] Specific chemical reactions involving prolylisoleucine within larger peptide contexts are highly dependent on the neighboring amino acid residues and the overall structure of the peptide.
Mechanism of Action
The mechanism of action of peptides containing prolylisoleucine is diverse and depends on the specific sequence and structure of the peptide. For instance, some peptides containing prolylisoleucine may act as enzyme inhibitors [], while others may function as receptor ligands or exhibit antimicrobial properties. [] Understanding the mechanism of action of individual peptides requires detailed studies on their interactions with target molecules.
Applications
Bitter taste in food science: Research suggests that the presence of prolylisoleucine within specific peptide sequences contributes to the bitter taste of certain food products, like cheese. [, , , ] For example, the heptapeptide H-Gly-Pro-Phe-Pro-Ile-Ile-Val-OH, containing the prolylisoleucine sequence, was identified as a bitter component in casein hydrolysate. []
Components of biologically active peptides: Prolylisoleucine appears in various naturally occurring peptides with diverse biological activities. These include:
Antimicrobial peptides: Tracheal antimicrobial peptide (TAP), found in bovine tracheal mucosa, contains a prolylisoleucine sequence and exhibits potent antibacterial and antifungal activity. []
Hormones: Dynorphin, a potent opioid peptide, contains prolylisoleucine within its sequence and plays a role in pain perception and other physiological processes. [, ]
Enzyme inhibitors: Several peptides containing prolylisoleucine have been investigated for their potential as inhibitors of enzymes like renin and angiotensin-converting enzyme (ACE), which are involved in blood pressure regulation. [, , ]
Related Compounds
H-Pro-Phe-Pro-Gly-Pro-Ile-Pro-OH
Compound Description: This heptapeptide represents a fragment derived from the bovine β-casein protein sequence, specifically positions 61-67 []. Sensory analysis revealed that this peptide exhibits a bitter taste with a threshold value of 0.25 mM [].
Relevance: This peptide's relevance to Prolylisoleucine stems from its inclusion of both Proline (Pro) and Isoleucine (Ile) residues within its sequence, indicating a structural similarity and potential shared properties. The presence of these residues in both compounds suggests a possible common origin from casein or related milk proteins, and their arrangement might contribute to their taste characteristics, particularly bitterness, as observed in sensory analyses [].
H-Tyr60-Pro-Phe-Pro-Gly-Pro-Ile66-OH
Compound Description: This heptapeptide is another fragment of the bovine β-casein protein sequence, encompassing positions 60-66 []. This peptide also exhibits a bitter taste, but with a lower threshold value of 0.16 mM compared to the previous heptapeptide, indicating a stronger bitterness [].
Relevance: Similar to the previous compound, this peptide's structure contains both Proline (Pro) and Isoleucine (Ile), linking it to Prolylisoleucine. Its shared origin from β-casein with the other heptapeptide and the presence of the Pro-Ile motif suggest potential similarities in taste perception and other biological activities [].
H-Arg-Gly-Pro-Phe-Pro-Ile-Ile-Val-OH
Compound Description: This octapeptide represents the C-terminal fragment of bovine β-casein, corresponding to the sequence determined by Ribadeau Dumas et al. []. It was synthesized and confirmed to be chemically different from another bitter peptide, BPIa, previously isolated from casein hydrolyzate []. Importantly, this octapeptide exhibits an exceptionally bitter taste, with a remarkably low threshold value of 0.004 mM [].
Relevance: This octapeptide is considered related to Prolylisoleucine due to the presence of both Proline and Isoleucine in its sequence. Additionally, its origin from β-casein, a source known to produce peptides containing the Pro-Ile motif, further strengthens the connection. The shared presence in milk proteins and the potential for a bitter taste profile underscore the relationship with Prolylisoleucine [].
Compound Description: This tetradecapeptide constitutes the C-terminal 14 amino acid sequence of bovine β-casein, encompassing positions 196-209 []. While composed of shorter fragments previously identified as bitter, including the octapeptide (Arg202-Val209) with a remarkably low bitterness threshold, this longer peptide exhibits a weaker bitter taste with a threshold value of 0.015 mM [].
Relevance: The relevance of this peptide to Prolylisoleucine lies in the shared presence of both Proline and Isoleucine residues within its extended structure. Derived from β-casein, this peptide reinforces the prevalence of the Pro-Ile motif in milk protein fragments and highlights the complex relationship between peptide length, amino acid composition, and bitterness perception [].
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